[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
Description
The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339023-05-1) is a thiazole-based molecule with the molecular formula C₁₆H₁₀Cl₂N₂OS and a molecular weight of 349.2 g/mol. Key physicochemical properties include an XLogP3 value of 5.8, indicating high lipophilicity, and a topological polar surface area (TPSA) of 70.2 Ų, which suggests moderate solubility in polar solvents. The structure features a 3,4-dichloroanilino group attached to the 2-position of the thiazole ring and a phenyl methanone moiety at the 5-position .
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)20-16-19-9-14(22-16)15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOBLXUYRGYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dichloroaniline moiety is particularly significant in enhancing the biological activity of the compound.
Industry
Industrially, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Phenyl Methanone Group
Compound A : [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone (CAS 339023-15-3)
- Molecular Formula : C₁₆H₉Cl₄N₂OS
- Key Differences : The phenyl group is substituted with 2,4-dichloro atoms instead of unmodified phenyl.
- Impact: Increased halogenation enhances lipophilicity (predicted higher XLogP than 5.8) and may improve binding to hydrophobic protein pockets. The additional chlorines could sterically hinder interactions or alter electronic properties of the methanone group .
Compound B : 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339022-92-3)
- Molecular Formula : C₁₆H₉Cl₂FN₂OS
- Key Differences : The phenyl group is substituted with a 4-fluoro atom.
- This may influence solubility (lower XLogP than 5.8) and metabolic stability compared to the parent compound .
Modifications on the Anilino Substituent
Compound C : 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone (CAS 339022-39-8)
- Molecular Formula : C₁₆H₉Cl₃N₂OS
- Key Differences: The anilino group is 2-chloro instead of 3,4-dichloro.
- Impact : Reduced chlorine substitution decreases molecular weight (380.68 g/mol) and lipophilicity. The ortho-chloro position may sterically hinder rotational freedom, affecting conformational stability and binding to targets .
Compound D : {4-amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}(phenyl)methanone (CAS 340812-41-1)
- Molecular Formula : C₁₇H₁₂F₃N₃OS
- Key Differences: The anilino group is substituted with a 3-trifluoromethyl group, and the thiazole ring has an additional amino group.
- Impact: The trifluoromethyl group’s strong electron-withdrawing nature may reduce electron density on the thiazole ring, altering reactivity.
Extended Aromatic Systems
Compound E : (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone (CAS 339008-29-6)
- Molecular Formula : C₂₂H₁₇N₂OS
- Key Differences: The phenyl methanone is replaced with a 4-biphenylyl group.
- However, the larger size may reduce membrane permeability .
Compound F : [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5)
- Molecular Formula : C₂₂H₁₅ClN₂OS
- Key Differences: Combines a biphenyl methanone group with a 2-chloroanilino substituent.
- Impact: The biphenyl group may improve binding affinity in hydrophobic environments, while the 2-chloroanilino group’s steric effects could modulate selectivity .
Biological Activity
The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉Cl₂N₃OS
- Molecular Weight : 349.23 g/mol
- Boiling Point : Approximately 500.2 °C (predicted)
- Density : 1.453 g/cm³
The biological activity of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is primarily attributed to its interaction with specific biological targets. Research indicates that thiazole derivatives often exhibit antifungal properties by inhibiting ergosterol synthesis in fungi, similar to azole antifungal agents. This inhibition occurs through the targeting of the enzyme CYP51, which is crucial for ergosterol biosynthesis.
Antifungal Activity
A study focused on thiazole derivatives demonstrated that certain compounds showed significant antifungal activity against Candida albicans and Candida parapsilosis. In particular, compounds with electronegative substituents (like chlorine) at the para position of the phenyl moiety exhibited enhanced antifungal efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were found to be comparable to established antifungal treatments like ketoconazole .
Table 1: Antifungal Activity of Selected Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.23 |
| 2e | Candida parapsilosis | 1.23 |
Cytotoxicity Analysis
The cytotoxic effects of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone were evaluated using NIH/3T3 cell lines. The IC50 values indicated a relatively low cytotoxicity profile, suggesting that this compound can selectively target fungal cells with minimal impact on mammalian cells.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (μM) | Reference Compound (Doxorubicin) |
|---|---|---|
| 2d | 148.26 | >1000 |
| 2e | 187.66 | >1000 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the presence of halogen substituents significantly influences the biological activity of thiazole derivatives. The electronegativity and lipophilicity of these substituents enhance the interaction with biological targets, improving efficacy against fungal pathogens .
Case Studies and Research Findings
Recent studies have synthesized various thiazole derivatives and tested their biological activities in vitro and in vivo. Notable findings include:
- Inhibition of Ergosterol Synthesis : Compounds demonstrated substantial inhibition rates against ergosterol synthesis in fungal cells over time.
- Molecular Docking Studies : In silico studies indicated that these compounds effectively bind to the active site of CYP51, providing insights into their mechanism as antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
